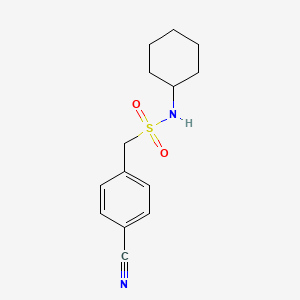

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide

説明

The compound “1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide” is a complex organic molecule. It contains a cyanophenyl group (a phenyl ring with a cyano group), a cyclohexyl group (a six-membered carbon ring), and a methanesulfonamide group (a sulfur-containing group commonly found in various drugs) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as condensation, substitution, or addition reactions . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyanophenyl group would contribute to the aromaticity of the molecule, while the cyclohexyl group would add a degree of cyclicity .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the cyanophenyl group could make it reactive towards nucleophiles, while the sulfonamide group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用

Synthesis and Characterization

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide and related compounds are often synthesized and characterized to explore their potential applications in various fields of science, particularly in organic chemistry and materials science. These compounds are typically synthesized through reactions involving sulfonyl chlorides, amines, and other reagents, and their structures are confirmed using spectroscopic methods such as NMR and mass spectrometry. For example, the synthesis of vinylsulfones and vinylsulfonamides, which share a similar sulfonamide functionality, involves dehydrative synthesis techniques starting from corresponding alcohols and amines, using a system like MeSO2Cl/organic base. This process highlights the chemical versatility and reactivity of compounds containing the sulfonamide group, making them valuable in synthetic organic chemistry for producing active agents in various addition and electrocyclization reactions (Kharkov University Bulletin Chemical Series, 2020).

Catalysis and Enantioselective Reactions

Sulfonamides, including those similar to 1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide, are utilized in catalytic and enantioselective reactions. These reactions are pivotal in the synthesis of chiral molecules, which are essential in the pharmaceutical industry for creating drugs with specific activities. For instance, chiral ionic liquids based on camphorsulfonic acid, closely related to sulfonamides, have been prepared and shown to effectively promote L-proline-catalyzed aldol reactions, demonstrating good chemoselectivity in both water and organic solvents. Such reactions are crucial for synthesizing compounds with high enantioselectivity, which is vital for the development of drugs and other biologically active molecules (Helvetica Chimica Acta, 2008).

Material Science and Polymer Synthesis

Compounds with sulfonamide groups, such as 1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide, are also significant in material science, especially in the synthesis of polymers. These polymers can exhibit unique properties like solubility in common solvents, resistance to acids and alkalis, and biological activity against specific microorganisms, making them suitable for various applications, including biomedical devices, coatings, and as materials with antimicrobial properties. For example, cardo polysulfonates synthesized from bis(4-hydroxyphenyl)cyclohexane and related compounds with diphenylmethane-4,4-disulfonyl chloride have been studied for their structural properties, solubility, and biological activities, highlighting the potential use of sulfonamide-containing compounds in advanced material synthesis (European Polymer Journal, 1999).

作用機序

Target of Action

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide is a complex chemical compound that interacts with specific biological targets. Aromatase and sulfatase are key enzymes involved in the biosynthesis of estrogens, which play crucial roles in various physiological processes .

Mode of Action

The compound interacts with its targets, aromatase and sulfatase, by binding to their active sites and inhibiting their activity . This inhibition disrupts the normal biosynthesis of estrogens, leading to alterations in the physiological processes that depend on these hormones .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involved in the biosynthesis of estrogens . By inhibiting aromatase and sulfatase, the compound disrupts the conversion of androgens to estrogens and the hydrolysis of steroid sulfates to estrogens, respectively . The downstream effects of this disruption can vary widely, depending on the specific physiological processes that rely on estrogens.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of normal estrogen biosynthesis . This disruption can lead to a variety of effects, depending on the specific cells and tissues involved. In some cases, it may result in the inhibition of cell proliferation and growth, particularly in cells that are sensitive to estrogen levels .

Safety and Hazards

特性

IUPAC Name |

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSGBOGOGNQWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

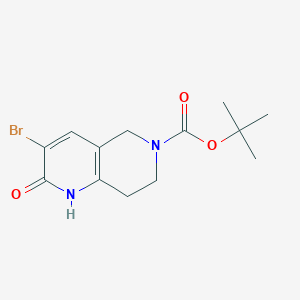

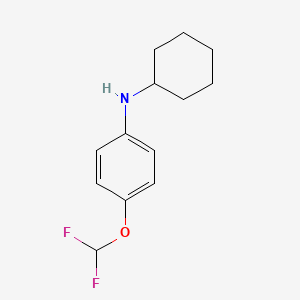

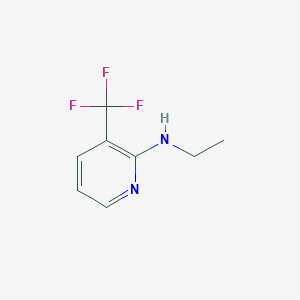

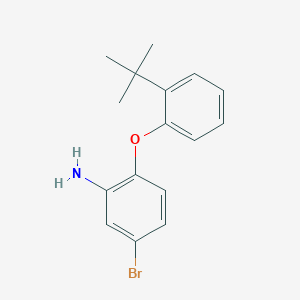

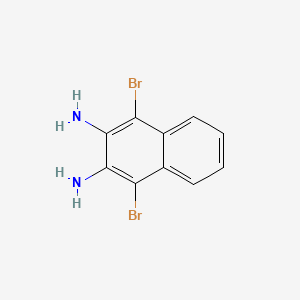

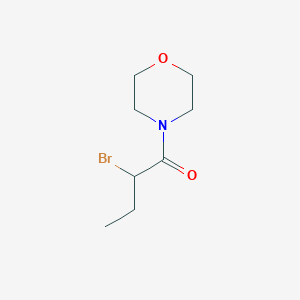

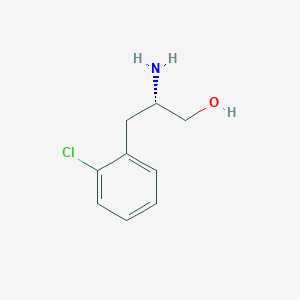

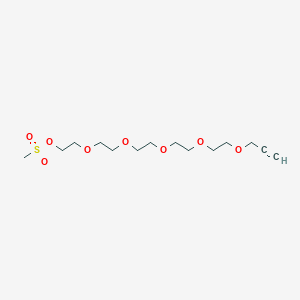

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)

![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)